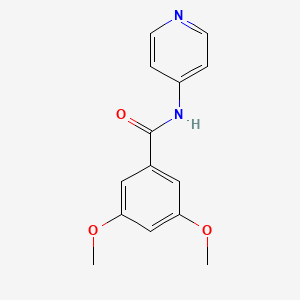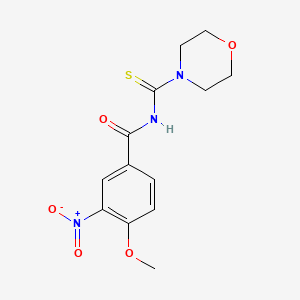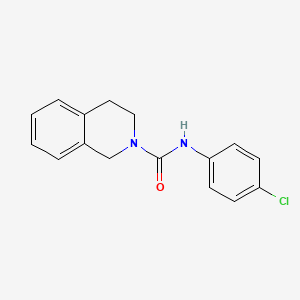
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AG-490, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG-490 is a selective inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide selectively inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This ultimately leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the JAK/STAT signaling pathway and its ability to inhibit multiple JAK kinases. However, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide also has limitations, such as its relatively low potency and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including the development of more potent and selective JAK inhibitors, the investigation of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in combination therapy with other cancer drugs, and the exploration of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in the treatment of other diseases such as autoimmune disorders and inflammatory bowel disease.
In conclusion, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its selective inhibition of the JAK/STAT signaling pathway makes it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective JAK inhibitors.
Synthesemethoden
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chlorophenyl-3-oxobutanoic acid ethyl ester. The ester is then converted into the corresponding amide using ammonium acetate and a palladium catalyst. The final step involves the reduction of the isoquinoline ring using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The selective inhibition of the JAK/STAT signaling pathway by N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOXGENASFHQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
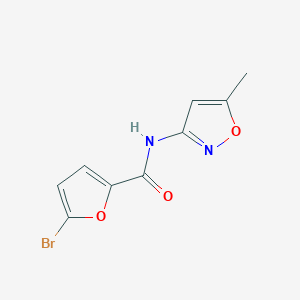
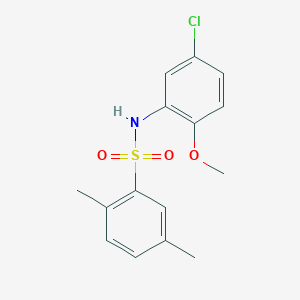
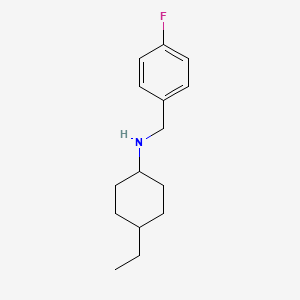
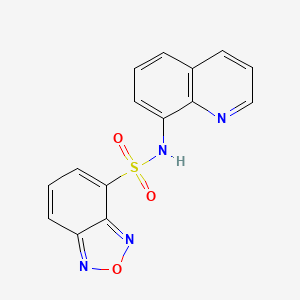
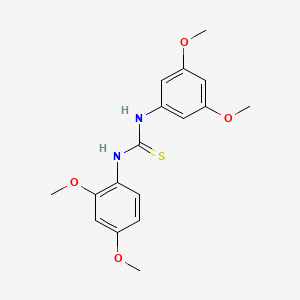
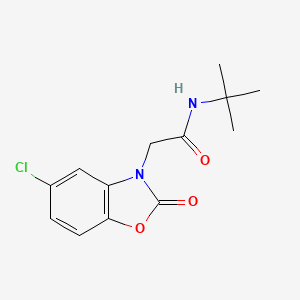
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
